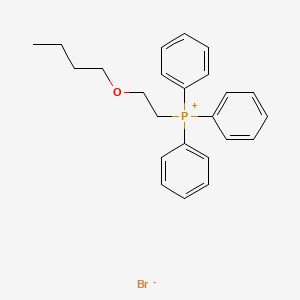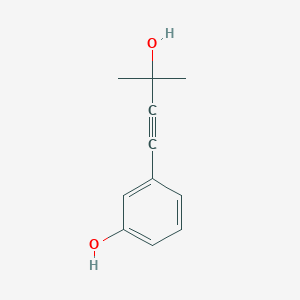
3-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenol is an organic compound with the molecular formula C12H12O2 It is characterized by a phenolic group attached to a hydroxy-methylbutynyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenol typically involves the reaction of a phenolic compound with a suitable alkyne precursor. One common method is the Sonogashira coupling reaction, where a phenol derivative reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis.
化学反应分析
Types of Reactions
3-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The phenolic hydrogen can be substituted with various electrophiles in reactions such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones or hydroxyquinones.
Reduction: Alkenes or alkanes.
Substitution: Alkylated or acylated phenols.
科学研究应用
3-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
作用机制
The mechanism of action of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the alkyne group can undergo cycloaddition reactions. These interactions can modulate biological pathways and affect cellular processes, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a phenol.
2,6-Bis(3-hydroxy-3-methylbut-1-yn-1-yl)pyridine: Contains two hydroxy-methylbutynyl groups attached to a pyridine ring.
Uniqueness
3-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenol is unique due to its specific combination of a phenolic group and an alkyne side chain. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
90684-07-4 |
|---|---|
分子式 |
C11H12O2 |
分子量 |
176.21 g/mol |
IUPAC 名称 |
3-(3-hydroxy-3-methylbut-1-ynyl)phenol |
InChI |
InChI=1S/C11H12O2/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,12-13H,1-2H3 |
InChI 键 |
QMRQCCJOAQXZDK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#CC1=CC(=CC=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-hydroxyethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14353359.png)
![4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate](/img/structure/B14353370.png)
![[4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B14353376.png)

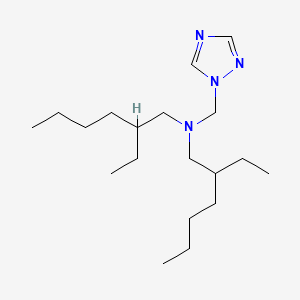

![4,7-Dichloro-2-methyl-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B14353413.png)
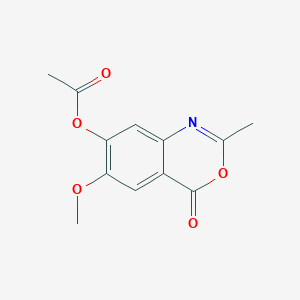
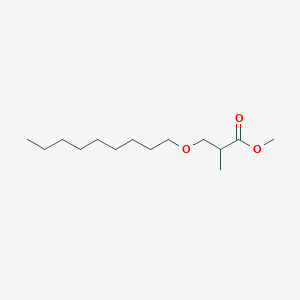
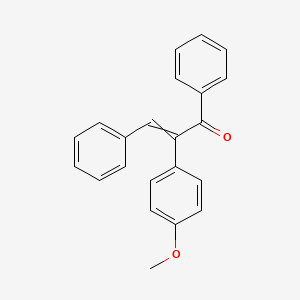
![N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14353424.png)
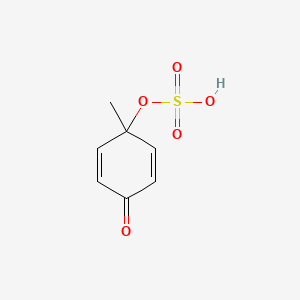
![4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14353428.png)
